AcSerLeuAsnPhe(CHOHCH2)ProIleOMe
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Overview
Description
The compound AcSerLeuAsnPhe(CHOHCH2)ProIleOMe is a complex organic molecule with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AcSerLeuAsnPhe(CHOHCH2)ProIleOMe involves multiple steps, each requiring specific reaction conditions. The process typically begins with the protection of functional groups to prevent unwanted reactions. This is followed by the formation of peptide bonds through condensation reactions. The final steps involve deprotection and purification to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for the efficient and scalable production of peptides. These machines automate the repetitive steps of peptide synthesis, including coupling, washing, and deprotection .
Chemical Reactions Analysis
Types of Reactions
AcSerLeuAsnPhe(CHOHCH2)ProIleOMe can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, hydroxide ions
Electrophiles: Halogens, alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
AcSerLeuAsnPhe(CHOHCH2)ProIleOMe has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: It serves as a tool for investigating protein-protein interactions and enzyme-substrate relationships.
Medicine: It has potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of AcSerLeuAsnPhe(CHOHCH2)ProIleOMe involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The compound’s structure allows it to bind to active sites on enzymes, inhibiting or activating their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to AcSerLeuAsnPhe(CHOHCH2)ProIleOMe include other peptides with analogous sequences and functional groups. Examples include:
- AcSerLeuAsnPhe(CHOHCH2)ProIleOH
- AcSerLeuAsnPhe(CHOHCH2)ProIleNH2
Uniqueness
What sets this compound apart from similar compounds is its specific sequence and the presence of the methoxy group (OMe) at the C-terminus. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications .
Properties
CAS No. |
127231-45-2 |
---|---|
Molecular Formula |
C37H59N7O10 |
Molecular Weight |
761.9 g/mol |
IUPAC Name |
methyl (2S,3S)-2-[[(2S)-1-[(2S,3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-2-hydroxy-4-phenylbutyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoate |
InChI |
InChI=1S/C37H59N7O10/c1-7-22(4)32(37(53)54-6)43-36(52)29-14-11-15-44(29)19-30(47)25(17-24-12-9-8-10-13-24)40-34(50)27(18-31(38)48)42-33(49)26(16-21(2)3)41-35(51)28(20-45)39-23(5)46/h8-10,12-13,21-22,25-30,32,45,47H,7,11,14-20H2,1-6H3,(H2,38,48)(H,39,46)(H,40,50)(H,41,51)(H,42,49)(H,43,52)/t22-,25-,26-,27-,28-,29-,30-,32-/m0/s1 |
InChI Key |
OZXURBBJHFLDSZ-VLDKAQFRSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OC)NC(=O)[C@@H]1CCCN1C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)C)O |
Canonical SMILES |
CCC(C)C(C(=O)OC)NC(=O)C1CCCN1CC(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C)O |
Origin of Product |
United States |
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